molecular formula C14H19N3O B11800521 4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine

4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine

Cat. No.: B11800521
M. Wt: 245.32 g/mol
InChI Key: ZZENYJAXZKWMGP-UHFFFAOYSA-N
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Description

4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine is a heterocyclic compound that features a bipyridine core fused with a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine typically involves the cyclization of Schiff bases. One method involves the use of complex bases of amides of group I of the periodic table (e.g., NaNH₂, KNH₂) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents like benzene or toluene . The reaction is carried out at temperatures ranging from 20°C to the boiling point of the diluent used.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine is unique due to its fused ring structure, which combines the properties of both bipyridine and morpholine. This fusion enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

4-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C14H19N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7H,1-2,5-6,8-11H2

InChI Key

ZZENYJAXZKWMGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)C2=C(N=CC=C2)N3CCOCC3

Origin of Product

United States

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